1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea

Catalog No.
S14708208
CAS No.
107676-59-5
M.F
C14H10FN3O
M. Wt
255.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea

CAS Number

107676-59-5

Product Name

1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea

IUPAC Name

1-(4-cyanophenyl)-3-(4-fluorophenyl)urea

Molecular Formula

C14H10FN3O

Molecular Weight

255.25 g/mol

InChI

InChI=1S/C14H10FN3O/c15-11-3-7-13(8-4-11)18-14(19)17-12-5-1-10(9-16)2-6-12/h1-8H,(H2,17,18,19)

InChI Key

NOIXOWZDPOVLJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)NC2=CC=C(C=C2)F

1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea is an organic compound characterized by its unique molecular structure, which includes a cyanophenyl group and a fluorophenyl group linked by a urea moiety. Its molecular formula is C15H12FN3O, and it has a molecular weight of approximately 273.27 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its distinctive electronic properties and structural characteristics.

, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
  • Reduction: It can undergo reduction with lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
  • Substitution Reactions: The compound can engage in nucleophilic substitution reactions where either the cyanophenyl or fluorophenyl groups can be replaced by other substituents under basic conditions.

These reactions highlight the versatility of 1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea in synthetic organic chemistry.

Research indicates that 1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea exhibits significant biological activity, particularly as an enzyme inhibitor. Its structural components allow it to interact with specific biological targets, potentially modulating enzyme functions or receptor activities. Studies have suggested that this compound may possess anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration.

The synthesis of 1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 4-fluoroaniline. The general steps for synthesis include:

  • Reagents: The primary reagents are 4-cyanophenyl isocyanate and 4-fluoroaniline.
  • Solvent: The reaction is often conducted in an organic solvent such as dichloromethane or toluene.
  • Conditions: The mixture is refluxed to facilitate the reaction, followed by cooling to room temperature.
  • Isolation: The product is isolated through filtration and purified via recrystallization.

Alternative methods may include variations in solvents or the use of catalysts to optimize yield and purity .

1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea has several applications:

  • Medicinal Chemistry: Due to its biological activity, it is explored for potential therapeutic uses, particularly in drug development targeting inflammation and cancer.
  • Material Science: The compound's unique properties make it suitable for developing advanced materials, including polymers and coatings.
  • Chemical Research: It serves as an important building block in synthetic organic chemistry for creating more complex molecules .

Studies on the interactions of 1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea with biological targets have shown that it can effectively bind to specific enzymes or receptors. This binding may inhibit enzymatic activity or alter receptor function, which could lead to various physiological effects. The precise mechanisms are still under investigation, but early results indicate potential pathways involving modulation of signaling cascades relevant to disease processes .

Several compounds share structural similarities with 1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
1-(4-Cyanophenyl)-3-(2-chlorophenyl)ureaContains a chlorophenyl instead of a fluorophenyl groupDifferent electronic properties due to chlorine
1-(4-Cyanophenyl)-3-(2-bromophenyl)ureaContains a bromine atomEnhanced lipophilicity compared to fluorine
1-(4-Cyanophenyl)-3-(2-methylphenyl)ureaContains a methyl group instead of fluorinePotentially increased solubility and reactivity

Uniqueness: The presence of the fluorine atom in 1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea imparts unique properties such as increased metabolic stability and altered lipophilicity compared to its analogs. This can enhance its biological activity and therapeutic potential .

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

255.08079011 g/mol

Monoisotopic Mass

255.08079011 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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